molecular formula C14H18ClF2NOS B14127036 2-Propanesulfinamide, N-[4-chloro-1-(2,5-difluorophenyl)butylidene]-2-methyl-, [S(S)]-

2-Propanesulfinamide, N-[4-chloro-1-(2,5-difluorophenyl)butylidene]-2-methyl-, [S(S)]-

Cat. No.: B14127036
M. Wt: 321.8 g/mol
InChI Key: MSGGHUGYEWOYEE-UHFFFAOYSA-N
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Description

2-Propanesulfinamide, N-[4-chloro-1-(2,5-difluorophenyl)butylidene]-2-methyl-, [S(S)]- is a complex organic compound with the molecular formula C14H18ClF2NOS and a molecular weight of 321.81 g/mol . This compound is characterized by the presence of a sulfinamide group, a chlorinated butylidene chain, and difluorophenyl substituents. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

The synthesis of 2-Propanesulfinamide, N-[4-chloro-1-(2,5-difluorophenyl)butylidene]-2-methyl-, [S(S)]- involves several steps. One common synthetic route includes the reaction of 2-methyl-2-propanesulfinamide with 4-chloro-1-(2,5-difluorophenyl)butylidene under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product’s formation. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Propanesulfinamide, N-[4-chloro-1-(2,5-difluorophenyl)butylidene]-2-methyl-, [S(S)]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Propanesulfinamide, N-[4-chloro-1-(2,5-difluorophenyl)butylidene]-2-methyl-, [S(S)]- involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The chlorinated butylidene chain and difluorophenyl substituents contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include tert-butanesulfinamide and other sulfinamide derivatives. Compared to these compounds, 2-Propanesulfinamide, N-[4-chloro-1-(2,5-difluorophenyl)butylidene]-2-methyl-, [S(S)]- is unique due to its specific substituents and structural configuration.

Properties

Molecular Formula

C14H18ClF2NOS

Molecular Weight

321.8 g/mol

IUPAC Name

N-[4-chloro-1-(2,5-difluorophenyl)butylidene]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C14H18ClF2NOS/c1-14(2,3)20(19)18-13(5-4-8-15)11-9-10(16)6-7-12(11)17/h6-7,9H,4-5,8H2,1-3H3

InChI Key

MSGGHUGYEWOYEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)N=C(CCCCl)C1=C(C=CC(=C1)F)F

Origin of Product

United States

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